1-Chloro-2-fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene 1-Chloro-2-fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558893
InChI: InChI=1S/C13H8Cl2F2S/c14-9-4-10(16)6-11(5-9)18-7-8-2-1-3-12(15)13(8)17/h1-6H,7H2
SMILES: C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=CC(=C2)F)Cl
Molecular Formula: C13H8Cl2F2S
Molecular Weight: 305.2 g/mol

1-Chloro-2-fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13558893

Molecular Formula: C13H8Cl2F2S

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H8Cl2F2S
Molecular Weight 305.2 g/mol
IUPAC Name 1-chloro-3-[(3-chloro-2-fluorophenyl)methylsulfanyl]-5-fluorobenzene
Standard InChI InChI=1S/C13H8Cl2F2S/c14-9-4-10(16)6-11(5-9)18-7-8-2-1-3-12(15)13(8)17/h1-6H,7H2
Standard InChI Key RUROOBOVBXFSLH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=CC(=C2)F)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=CC(=C2)F)Cl

Introduction

Synthesis

The synthesis of such compounds typically involves reactions that form the sulfanylmethyl linkage between the benzene rings. This might involve the use of benzyl halides and thiophenols in the presence of a base.

Potential Applications

Compounds with similar structures, such as those containing arylsulfanylmethyl groups, may exhibit biological activity or be used in materials science due to their unique chemical properties.

Research Findings

While specific research findings for 1-Chloro-2-fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene are not available, related compounds have shown potential in various fields:

  • Biological Activity: Some arylsulfanylmethyl derivatives have been explored for their potential as inhibitors or modulators of biological receptors .

  • Materials Science: The presence of fluorine and chlorine can impart specific physical properties, such as increased stability or reactivity, making these compounds useful in materials synthesis.

Data Tables

Given the lack of specific data on 1-Chloro-2-fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, we can consider the properties of a similar compound, 1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene:

PropertyValue
Molecular FormulaC13_{13}H8_{8}Cl2_{2}F2_{2}S
Molecular Weight305.2 g/mol
IUPAC Name1-chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]-3-fluorobenzene

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator